![molecular formula C7H9ClN2O B1273918 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 120842-54-8](/img/structure/B1273918.png)
1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic methods could potentially be applied. The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into the pyrazole ring, which is a key step in the synthesis of various pyrazole aldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Pyrazole aldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . Additionally, pyrazole aldehydes can be used as intermediates in the synthesis of chalcones and dipyrazolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a chloroethyl group at position 1 of the pyrazole ring would likely affect the compound's reactivity and physical properties, such as solubility and melting point. The presence of an aldehyde group at position 4 makes the compound a potential candidate for further chemical reactions, such as condensation with amines or hydrazines .
Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis : This compound has been used in the synthesis of various pyrazole derivatives. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the compound, and analyzed its crystal structure using X-ray diffraction methods (Xu & Shi, 2011).
Crystallography : The crystallographic studies provide insights into the molecular structure and bonding characteristics of these derivatives. For example, Trilleras et al. (2014) reported on the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing its molecular structure through crystallographic analysis (Trilleras et al., 2014).
Biological Activities
Antimicrobial Properties : Some derivatives exhibit significant antimicrobial properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties (Prasath et al., 2015).
Potential in Sonodynamic Therapy : Osipova et al. (2016) explored the use of ferrocenyl-containing heterocyclic derivatives of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, synthesized from 1-(ferrocenylalkyl)pyrazole-3-carbaldehydes, in sonodynamic therapy showing pronounced cytotoxicity against bacteria under ultrasonic irradiation (Osipova et al., 2016).
Antioxidant and Anti-Inflammatory Activities : The synthesis of novel compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential in anticonvulsant and analgesic studies, suggesting antioxidant and anti-inflammatory applications (Viveka et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDHFFQPSUECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394441 |
Source
|
Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-54-8 |
Source
|
Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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